molecular formula C19H21NO7S B12325123 Methyl 3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate

Methyl 3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate

Cat. No.: B12325123
M. Wt: 407.4 g/mol
InChI Key: RTHSATBSXDKZBN-UHFFFAOYSA-N
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Description

METHYL ®-3-[BIS(4-METHOXYPHENYL)METHYL]-2,2-DIOXO-[1,2,3]OXATHIAZOLIDINE-4-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group and an oxathiazolidine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL ®-3-[BIS(4-METHOXYPHENYL)METHYL]-2,2-DIOXO-[1,2,3]OXATHIAZOLIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxathiazolidine ring and the introduction of the methoxyphenyl groups. Common reagents used in these reactions include methanol, sulfur dioxide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL ®-3-[BIS(4-METHOXYPHENYL)METHYL]-2,2-DIOXO-[1,2,3]OXATHIAZOLIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

METHYL ®-3-[BIS(4-METHOXYPHENYL)METHYL]-2,2-DIOXO-[1,2,3]OXATHIAZOLIDINE-4-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL ®-3-[BIS(4-METHOXYPHENYL)METHYL]-2,2-DIOXO-[1,2,3]OXATHIAZOLIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL ®-3-[BIS(4-METHOXYPHENYL)METHYL]-2,2-DIOXO-[1,2,3]OXATHIAZOLIDINE-4-CARBOXYLATE include other oxathiazolidine derivatives and compounds with methoxyphenyl groups.

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S/c1-24-15-8-4-13(5-9-15)18(14-6-10-16(25-2)11-7-14)20-17(19(21)26-3)12-27-28(20,22)23/h4-11,17-18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHSATBSXDKZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N3C(COS3(=O)=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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